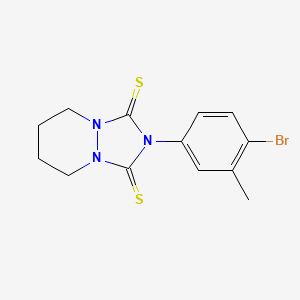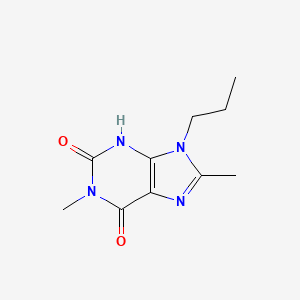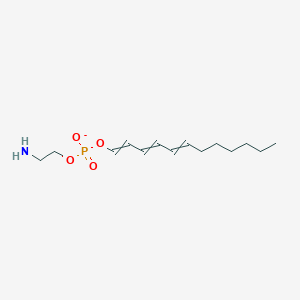
2-Aminoethyl dodeca-1,3,5-trien-1-YL phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate is a chemical compound that features a phosphate group attached to a dodecatriene chain with an aminoethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate typically involves the reaction of dodeca-1,3,5-triene with aminoethyl phosphate under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the proper attachment of the phosphate group to the dodecatriene chain. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated control systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The aminoethyl and phosphate groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodeca-1,3,5-trien-1-yl phosphate oxides, while reduction may produce dodeca-1,3,5-trien-1-yl phosphate hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl phosphate: A simpler compound with similar functional groups but lacking the dodecatriene chain.
Dodeca-1,3,5-trien-1-yl phosphate: Similar structure but without the aminoethyl group.
Aminoethyl dodecatriene: Lacks the phosphate group but has a similar dodecatriene chain and aminoethyl substituent.
Uniqueness
2-Aminoethyl dodeca-1,3,5-trien-1-yl phosphate is unique due to the combination of its aminoethyl and phosphate groups attached to a dodecatriene chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61128-02-7 |
|---|---|
Molekularformel |
C14H25NO4P- |
Molekulargewicht |
302.33 g/mol |
IUPAC-Name |
2-aminoethyl dodeca-1,3,5-trienyl phosphate |
InChI |
InChI=1S/C14H26NO4P/c1-2-3-4-5-6-7-8-9-10-11-13-18-20(16,17)19-14-12-15/h7-11,13H,2-6,12,14-15H2,1H3,(H,16,17)/p-1 |
InChI-Schlüssel |
UOYDNFZKQWONFY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC=CC=CC=COP(=O)([O-])OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14602417.png)
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
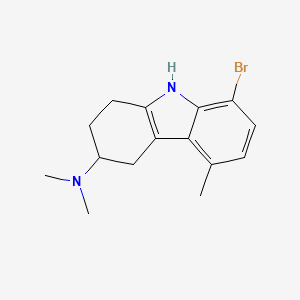
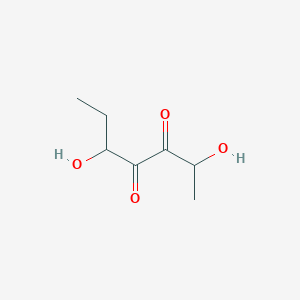

![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
